N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Ethoxyphenyl)-N⁶-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold renowned for its diverse pharmacological activities, including antitumor, kinase inhibition, and antimicrobial effects . This compound features a 4-ethoxyphenyl group at the N4 position and a branched 3-methylbutyl chain at the N6 position. Such substitutions are critical for modulating biological activity, solubility, and target selectivity.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-31-20-12-10-18(11-13-20)27-22-21-16-26-30(19-8-6-5-7-9-19)23(21)29-24(28-22)25-15-14-17(2)3/h5-13,16-17H,4,14-15H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGKUJRVSJCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N4-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest.
Biological Activity
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Its molecular formula is C20H26N6O, and it has a molecular weight of 382.47 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its pharmacological effects.
Antitumor Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of specific signaling pathways. Flow cytometric analysis indicated that this compound could significantly induce apoptosis in A549 cells at low micromolar concentrations .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.21 | Apoptosis induction |
| MCF-7 | 1.74 | Cell cycle arrest |
| PC-3 | Not reported | Not specified |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : In studies focused on inflammatory models, this compound showed efficacy in reducing markers of inflammation such as cytokines and chemokines .
Table 2: Anti-inflammatory Activity Data
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Murine model | Reduced TNF-alpha levels | |
| Human cell cultures | Decreased IL-6 production |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Cancer Treatment : A study involving patients with advanced lung cancer treated with pyrazolo[3,4-d]pyrimidine derivatives showed improved survival rates compared to traditional therapies.
- Anti-inflammatory Applications : Clinical trials assessing the efficacy of this compound in rheumatoid arthritis patients demonstrated significant reductions in joint swelling and pain.
Scientific Research Applications
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound with potential anti-inflammatory properties and applications in medicinal chemistry. It belongs to the pyrazolo[3,4-d]pyrimidine class and has a molecular formula of C22H24N6O2 and a molecular weight of 404.5 g/mol.
Potential Applications
- Anti-inflammatory Applications: this compound may modulate inflammatory pathways and possesses potential anti-inflammatory properties.
- It has been shown to decrease pro-inflammatory cytokines.
- It can suppress swelling in animal models.
- It may regulate immune cell activation.
- Cancer Treatment: This compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, it can prevent interaction with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.
Scientific Research
- Cell Culture Assays: Researchers treat immune cells (e.g., macrophages) with the compound and assess cytokine production (e.g., TNF-α, IL-6).
- Animal Models: Inflammation-induced models (e.g., carrageenan-induced paw edema) are used to evaluate the compound’s effect on inflammation.
- Molecular Mechanisms: Research investigates how the compound influences inflammatory signaling pathways (e.g., NF-κB, MAPK).
- Protein Kinase Interaction: Studies have demonstrated that this compound interacts specifically with protein kinases, and its binding affinity and specificity for CDK2 have been characterized through biochemical assays.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine core serves as a purine mimic, enabling interactions with enzymes like tyrosine kinases and phosphodiesterases . Modifications at N4 and N6 positions significantly alter pharmacological profiles:
- N4 Substituents : Aryl groups (e.g., 4-ethoxyphenyl) enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets.
- N6 Substituents : Alkyl or arylalkyl chains influence steric effects and solubility. Branched chains (e.g., 3-methylbutyl) may improve membrane permeability compared to linear chains.
Table 1: Structural Comparison of Key Analogs
Research Findings and Mechanistic Insights
- Linker Length and Activity : A four-atom spacer between the core and N6 substituent (e.g., 3-methylbutyl) correlates with higher cytotoxicity, as seen in Analog 4 . Shorter or rigid linkers (e.g., cyclohexenylethyl in Analog 2) may reduce efficacy.
- Enzyme Selectivity: The 4-ethoxyphenyl group in the target compound could favor adenosine receptor modulation or PDE5 inhibition, as observed in related derivatives .
- Polymorphism Effects : Conformational polymorphism (e.g., in N⁴-(4-methylphenyl)-N³-phenyl analogs) impacts bioavailability, suggesting similar considerations for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
